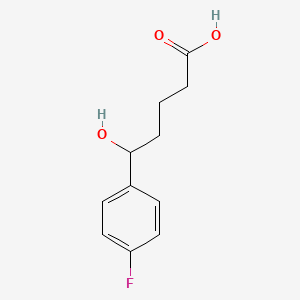![molecular formula C14H18N2O B13217610 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is a chemical compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of 230.31 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a cyclobutyl ring, which is further substituted with an amino and a hydroxymethyl group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile typically involves multiple steps. One common approach includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines as reagents.
Attachment of the Benzonitrile Group: The final step involves the attachment of the benzonitrile group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would typically involve optimization of the above synthetic routes to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclopropyl]ethyl}benzonitrile
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile
- 3-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}benzonitrile
Uniqueness
3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-[2-amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl]benzonitrile |
InChI |
InChI=1S/C14H18N2O/c15-8-11-3-1-4-12(7-11)13(9-16)14(10-17)5-2-6-14/h1,3-4,7,13,17H,2,5-6,9-10,16H2 |
Clave InChI |
BBGKJLVBFAUFSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CO)C(CN)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)


![1-{6-[4-(Propan-2-yl)phenyl]-4-(trifluoromethyl)pyridazin-3-yl}ethan-1-one](/img/structure/B13217591.png)
![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
